Product packaging for 1,4-Dibenzylpiperazine-2-carboxylic acid(Cat. No.:CAS No. 215597-67-4)

1,4-Dibenzylpiperazine-2-carboxylic acid

Cat. No.: B1592841
CAS No.: 215597-67-4
M. Wt: 310.4 g/mol
InChI Key: OMZRNAXQJKWLAQ-UHFFFAOYSA-N
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Description

1,4-Dibenzylpiperazine-2-carboxylic acid (CAS 215597-67-4) is a piperazine derivative serving as a key synthetic intermediate and pharmacophore in medicinal chemistry research. This compound is of high interest in the development of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative diseases, particularly Alzheimer's disease (AD). Its molecular framework is being explored to create novel compounds that simultaneously address multiple pathological pathways of AD. Recent scientific investigations have shown that derivatives of 1,4-bis-benzylpiperazine-2-carboxylic acid exhibit a promising profile as potential anti-Alzheimer's agents. These compounds are designed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some analogs demonstrating inhibitory activity in the nanomolar to sub-micromolar range . Furthermore, specific derivatives have shown exceptional in vitro activity against amyloid-β (Aβ) peptide aggregation, a primary hallmark of AD, with IC50 values significantly lower than the reference compound curcumin . Additional research indicates that hydroxamic acid derivatives based on this scaffold can also act as inhibitors of histone deacetylases (HDAC), exhibit metal chelating ability towards Cu(II) and Zn(II), and display antioxidant properties . This multi-target mechanism, combined with in vivo neuroprotective effects observed in animal models, positions this chemical class as a compelling candidate for further investigative studies . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to develop and study novel therapeutic strategies against multifactorial neurological disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O2 B1592841 1,4-Dibenzylpiperazine-2-carboxylic acid CAS No. 215597-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibenzylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(23)18-15-20(13-16-7-3-1-4-8-16)11-12-21(18)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZRNAXQJKWLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624788
Record name 1,4-Dibenzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215597-67-4
Record name 1,4-Dibenzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical Approaches to Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a cornerstone of heterocyclic chemistry, with several well-established methods. These strategies typically involve either the cyclization of acyclic precursors or the modification of an existing piperazine scaffold.

A primary and classical method for forming the piperazine ring involves the double N-alkylation of an ethylenediamine (B42938) derivative. This approach builds the heterocyclic core by forming two new carbon-nitrogen bonds.

A direct and effective route to the 1,4-dibenzylpiperazine-2-carboxylic acid scaffold involves the cyclization of N,N'-dibenzyl-ethane-1,2-diamine with a suitable three-carbon unit bearing two leaving groups and a carboxylate function. One such method utilizes halogenated carboxylic acid esters, like methyl 2,3-dibromopropionate. chemicalbook.com

In a typical procedure, N,N'-dibenzyl-ethane-1,2-diamine is reacted with methyl 2,3-dibromopropionate in the presence of a base, such as triethylamine (B128534) (Et3N), in a solvent like toluene (B28343). The reaction mixture is heated to reflux, leading to a double substitution reaction where the two nitrogen atoms of the diamine displace the bromine atoms, forming the piperazine ring. This process directly yields the methyl ester of this compound. chemicalbook.com

Table 1: Synthesis of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester chemicalbook.com

Starting MaterialsReagentsConditionsProductYield
N,N'-Dibenzyl-ethane-1,2-diamine, Methyl 2,3-dibromopropionateTriethylamine (Et3N)Toluene, Reflux1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester84.8%

This classical cyclization provides a straightforward entry to the desired carbon-substituted piperazine core.

An alternative to building the ring from acyclic precursors is to start with a pre-formed piperazine or piperazine-2-carboxylic acid and introduce the N-benzyl groups via alkylation. The direct alkylation of piperazine itself can be challenging to control, often leading to a mixture of mono- and di-substituted products, as well as quaternary salts. google.comwikipedia.org

However, N-alkylation of piperazine with benzyl (B1604629) halides is a common method for preparing N-substituted piperazines. nih.gov For instance, 1,4-dibenzylpiperazine (B181160) can be synthesized by reacting anhydrous piperazine with two equivalents of benzyl bromide in the presence of a base like triethylamine. nih.gov Similarly, starting with piperazine-2-carboxylic acid or its ester, the two nitrogen atoms can be benzylated. This nucleophilic substitution reaction is a fundamental strategy for decorating the piperazine nitrogen atoms. nih.govorgsyn.org Reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent, is another powerful method for N-alkylation. nih.govresearchgate.net

Table 2: General N-Alkylation Strategies for Piperazine Scaffolds nih.gov

MethodReactantsTypical ReagentsDescription
Nucleophilic SubstitutionPiperazine, Alkyl Halide (e.g., Benzyl Chloride)Base (e.g., Triethylamine, Potassium Carbonate)Direct displacement of a halide by the piperazine nitrogen. Often requires control to avoid over-alkylation.
Reductive AminationPiperazine, Aldehyde (e.g., Benzaldehyde)Reducing Agent (e.g., Sodium Triacetoxyborohydride)Formation of an iminium ion intermediate followed by reduction to the amine.
Reduction of CarboxyamidesN-AcylpiperazineStrong Reducing Agent (e.g., LiAlH4)The amide carbonyl is reduced to a methylene (B1212753) group.

Cyclization Reactions Utilizing Diamine Precursors

Targeted Synthesis of this compound

The specific synthesis of this compound, especially when stereochemical control is required, necessitates more refined strategies, including the use of protecting groups and stereoselective reactions.

In multi-step syntheses, particularly those involving complex molecules with multiple reactive sites, the use of protecting groups is essential. For the synthesis of piperazine derivatives, nitrogen atoms are often protected to prevent unwanted side reactions during transformations elsewhere in the molecule. google.com

Commonly used nitrogen protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. google.com The Boc group is typically stable under many reaction conditions but can be readily removed using acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. google.comacgpubs.org The Cbz group is notable for its removal by hydrogenolysis, using a catalyst like palladium on carbon (Pd/C), a condition that often leaves other functional groups intact. google.com

In the context of synthesizing this compound, one might start with a mono-protected piperazine-2-carboxylic acid ester. For example, (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is a commercially available building block. chemicalbook.com Selective deprotection and subsequent benzylation can then be performed. The carboxylic acid group itself can be protected, most commonly as an ester (e.g., methyl or ethyl ester), to prevent its interference in reactions targeting the amine functionalities. The ester can then be hydrolyzed to the free carboxylic acid in a final step.

The synthesis of specific enantiomers or diastereomers of this compound is crucial for its application in fields where chirality is important. Several strategies have been developed for the asymmetric synthesis of C-substituted piperazines. rsc.org

One major approach is the asymmetric hydrogenation of prochiral tetrahydropyrazine (B3061110) precursors. For example, pyrazinecarboxylic acid derivatives can be asymmetrically hydrogenated using chiral rhodium complexes as catalysts to produce optically active piperazine-2-carboxylic acid derivatives. google.com This method provides a route to enantiomerically enriched products that avoids classical resolution of racemates. google.com

Another powerful strategy involves starting with a chiral pool material, such as an amino acid. nih.govnih.gov For instance, a chiral amino acid can be converted into a 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring while retaining the original stereochemistry. nih.gov Diastereoselective approaches can also be employed, such as the reduction of 2,5-diketopiperazines, which can be formed from the cyclization of dipeptides. rsc.org The diastereoselective hydrogenation of chiral pyrazine (B50134) derivatives is another viable method, where the stereoselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions. researchgate.net

Table 3: Selected Stereoselective Synthetic Approaches to Piperazine-2-Carboxylic Acid Derivatives

StrategyPrecursorKey Step/ReagentOutcomeReference
Asymmetric HydrogenationPyrazinecarboxylic acid derivativeChiral Rhodium CatalystOptically active piperazine-2-carboxylic acid derivative google.com
Chiral Pool SynthesisChiral Amino AcidConversion to chiral diamine followed by cyclizationEnantiomerically pure substituted piperazine nih.govnih.gov
Diastereoselective HydrogenationChiral Pyrazine DerivativeHeterogeneous Catalyst (e.g., Pd/C)Diastereomeric mixture of piperazine adducts researchgate.net
Divergent SynthesisChiral Amino AcidTransformation into cis or trans 5-substituted piperazine-2-acetic acid estersDiastereomerically homogeneous C-substituted piperazines nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as solvent, temperature, catalyst loading, and reaction time is critical for maximizing yield and selectivity. scielo.br In the synthesis of piperazine derivatives, careful optimization can overcome issues like the formation of undesired byproducts or low conversion rates. rsc.org

For instance, in the synthesis of N-aryl piperazines, the choice of base and the management of the catalyst's nucleophilicity were found to be crucial. In one case, discovery chemistry yielded a product at 38%, but optimization, which involved using cyclohexyl magnesium chloride as a base, significantly improved the outcome. nih.gov Similarly, the synthesis of 2-(chloromethyl)piperazines from their precursors showed that the choice of acylating agent had a significant impact on yield, with CbzCl providing the best results (76–89%). rsc.org

A study on the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans demonstrated that changing the solvent from commonly used ones like dichloromethane (B109758) to acetonitrile, and reducing the reaction time from 20 hours to 4 hours, maintained high conversion and selectivity while being more environmentally friendly. scielo.br Such principles of optimization are broadly applicable. For copper-catalyzed amidation reactions, screening various copper salts and optimizing the base and temperature were key to achieving high yields. researchgate.net These examples underscore the importance of systematic optimization in the synthesis of complex molecules like this compound.

Advanced Synthetic Techniques for Piperazine Derivatives

Modern synthetic chemistry has embraced advanced techniques that offer significant advantages over traditional batch methods, including enhanced reaction rates, improved safety, and higher efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govdergipark.org.tr

This technique has been successfully applied to the synthesis of monosubstituted piperazine derivatives. nih.gov A one-pot, three-component Hantzsch condensation reaction to create fluorescent 1,4-dihydropyridine (B1200194) nucleosides found that microwave irradiation under solvent-free conditions was the most favorable approach. nih.gov Similarly, the synthesis of 1,4-benzodiazepine-2,5-diones, which share a heterocyclic core, utilized microwave-assisted Suzuki coupling reactions. nih.gov The synthesis of 2,5-piperazinediones, precursors to piperazines, has also been efficiently achieved through the microwave irradiation of N-Boc dipeptide esters under solvent-free conditions. researchgate.net These examples indicate the high potential of microwave-assisted methods for the rapid and efficient synthesis of this compound.

Flow Chemistry Applications

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. nih.gov This technology is increasingly being applied to the synthesis of pharmaceutically important compounds, including piperazine derivatives. nih.govacs.org

A notable application is the use of photoredox catalysis under continuous flow conditions for the C-H functionalization of piperazines. mdpi.com This approach utilized a single photoredox catalyst, replacing a more complex copper and amine ligand system. mdpi.com Flow chemistry has also been employed in a two-step continuous process for the synthesis of the kinase inhibitor Ribociclib, which contains a piperazine unit. nih.gov Furthermore, the enzymatic resolution of racemic piperazine-2-carboxamide (B1304950) has been intensified using a continuous flow setup, which addresses issues of product inhibition and allows for continuous operation. biosynth.com The integration of flow reactors with microwave units can further accelerate reactions that require longer times and heating. nih.gov

Table 2: Comparison of Synthetic Techniques

TechniqueKey AdvantagesApplication to Piperazine SynthesisReference
Microwave-Assisted Rapid reaction times, higher yields, improved puritySynthesis of monosubstituted piperazines and piperazinediones nih.gov, researchgate.net
Flow Chemistry Enhanced safety, scalability, automation, precise controlC-H functionalization, synthesis of piperazine-containing APIs, enzymatic resolution mdpi.com, nih.gov, biosynth.com

This table is interactive. Click on the headers to sort.

Catalytic Approaches (e.g., metal-catalyzed, organocatalysis)

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. Both metal-based and organic catalysts have been instrumental in developing synthetic routes to piperazine derivatives. organic-chemistry.org

Metal-Catalyzed Approaches: Transition metals, particularly palladium, are widely used in C-N and C-C bond-forming reactions to construct the piperazine core and introduce substituents. organic-chemistry.orgmdpi.com The Buchwald-Hartwig amination is a key reaction for creating N-aryl piperazines and has been used in the synthesis of several piperazine-containing drugs. nih.govmdpi.com Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org Ruthenium catalysts have been employed for coupling diols and diamines to yield piperazines. organic-chemistry.org More recently, photoredox catalysis using iridium-based complexes has enabled the decarboxylative annulation between glycine-based diamines and various aldehydes to produce C2-substituted piperazines. mdpi.comorganic-chemistry.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, provides a valuable alternative to metal-based systems, often avoiding issues of metal toxicity. mdpi.com For instance, substituted acridinium (B8443388) salts have been used as organic photocatalysts for the C-H alkylation of carbamate-protected piperazines. mdpi.com This method proceeds via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds. mdpi.com The development of organocatalytic methods for the enantioselective 1,4-addition of nucleophiles to electrophilic alkenes represents another promising strategy for constructing stereochemically complex piperazine scaffolds. chemrxiv.org

Chemical Reactivity and Transformative Chemistry

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and activation for peptide-like bond formation.

The carboxylic acid moiety of 1,4-dibenzylpiperazine-2-carboxylic acid can be readily converted into its corresponding esters and amides through standard synthetic protocols. These reactions are fundamental in modifying the compound's physicochemical properties and for creating libraries of derivatives for pharmacological screening. nih.govaidic.it

Esterification: The formation of esters from carboxylic acids is a common transformation. For instance, the reaction of a piperazine-4-carboxylic acid with an appropriate chloroformate in the presence of a base like triethylamine (B128534) in a solvent such as benzene (B151609) can yield the corresponding ester. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general principles of esterification apply. These methods include Fischer esterification with an alcohol under acidic conditions, or reaction with an alkyl halide in the presence of a base.

Amidation: The synthesis of amides from this compound derivatives has been reported. For example, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were converted to their corresponding carboxamides and hydroxamic acids. nih.gov The formation of an amide bond typically involves the activation of the carboxylic acid, for example, with a coupling agent, followed by the reaction with an amine. arkat-usa.org In one instance, piperazinyl amides of 18β-glycyrrhetinic acid were prepared by reacting the corresponding acyl chloride with piperazine (B1678402). bldpharm.com This highlights a viable route for the amidation of this compound.

Table 1: Examples of Amidation Reactions of Piperazine Carboxylic Acid Derivatives
Starting MaterialReagents and ConditionsProductYieldReference
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAmine, coupling agentCorresponding carboxamideNot specified nih.gov
1,4-bis(2-chlorobenzyl)-piperazinyl-2-carboxylic acidHydroxylamine, coupling agentCorresponding hydroxamic acidNot specified nih.gov
18β-glycyrrhetinic acid acyl chloridePiperazine, DCMPiperazinyl amide of 18β-glycyrrhetinic acidHigh bldpharm.com

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde, providing further avenues for functionalization.

Reduction to Alcohol: The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. doi.org The reduction of the ester derivative of this compound to (1,4-dibenzylpiperazin-2-yl)methanol (B3033196) has been accomplished using LiAlH₄ in a solvent like diethyl ether, typically under reflux conditions for several hours. This method provides the primary alcohol in high purity after chromatographic purification.

Table 2: Conditions for Reduction of Carboxylic Acid Derivatives
Starting MaterialReagentSolventConditionsProductReference
Ester of this compoundLiAlH₄ (2–3 equivalents)Anhydrous diethyl ether or THFReflux (35-50°C), 12–16 hours(1,4-Dibenzylpiperazin-2-yl)methanol

The carboxylic acid and the secondary amine of the piperazine ring make this compound a suitable scaffold for the synthesis of peptide mimics. The formation of a peptide bond requires the activation of the carboxylic acid. arkat-usa.org

A variety of coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium salts. arkat-usa.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amino group. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization. arkat-usa.org While specific applications of this compound in peptide mimic synthesis are not detailed in the search results, the general principles of peptide coupling are directly applicable.

Reactions at the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can undergo various reactions, including alkylation and acylation, to introduce additional functional groups. Furthermore, the benzyl (B1604629) groups on the nitrogen atoms can be removed, allowing for subsequent re-functionalization.

N-Alkylation: The nitrogen atoms of the piperazine ring can be alkylated using alkyl halides or through reductive amination. beilstein-journals.org For piperazine derivatives with one nitrogen already substituted, such as in an ester of piperazine-2-carboxylic acid, the remaining secondary amine can be selectively alkylated. For instance, N-alkylation of piperazine esters can be achieved under basic conditions. google.com

N-Acylation: N-acylation is another common transformation for piperazine nitrogens, typically achieved by reacting the piperazine with an acyl chloride or an acid anhydride. arkat-usa.org This reaction introduces an amide functionality onto the piperazine ring, which can alter the molecule's properties and provide a handle for further modifications.

The benzyl groups on the nitrogen atoms of this compound serve as protecting groups. Their removal is a key step in strategies that require further functionalization of the piperazine nitrogens.

Deprotection: Catalytic hydrogenation is a common method for the removal of benzyl groups. researchgate.net This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The benzyl groups are cleaved, yielding the corresponding secondary amines.

Re-functionalization: Once the benzyl groups are removed, the resulting secondary amines on the piperazine ring are available for a wide range of functionalization reactions. These include, but are not limited to, N-alkylation with different alkyl groups or N-acylation to introduce various amide functionalities. This two-step process of deprotection followed by re-functionalization provides a powerful strategy for creating a diverse library of piperazine-2-carboxylic acid derivatives from a common intermediate.

Reactions Involving the Benzyl Moieties

The benzyl groups attached to the nitrogen atoms of the piperazine ring are significant sites for chemical reactions. These reactions can be broadly categorized into two main types: functionalization of the aromatic phenyl ring and cleavage of the entire benzyl group.

The benzene rings of the benzyl groups in this compound can undergo electrophilic aromatic substitution reactions. The benzylamine (B48309) functionality acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the benzene ring. This is due to the electron-donating nature of the alkylamino group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

While specific studies on the aromatic functionalization of this compound are not extensively documented, the reactivity can be inferred from related N-benzylpiperazine compounds. For instance, metabolic studies of N-benzylpiperazine (BZP) have shown that hydroxylation occurs at the para and meta positions of the aromatic ring, indicating that the ring is susceptible to electrophilic attack. researchgate.net

Typical electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. The choice of reagents and reaction conditions would be crucial to control the extent of substitution and to avoid side reactions, such as oxidation of the benzylic position or reactions involving the carboxylic acid group.

Table 1: Plausible Aromatic Functionalization Reactions

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-(4-Nitrobenzyl)-4-benzylpiperazine-2-carboxylic acid
BrominationBr₂, FeBr₃1-(4-Bromobenzyl)-4-benzylpiperazine-2-carboxylic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Acetylbenzyl)-4-benzylpiperazine-2-carboxylic acid

Note: The table presents hypothetical reaction outcomes based on general principles of electrophilic aromatic substitution.

The benzyl groups in this compound often serve as protecting groups for the piperazine nitrogens. Their removal is a key step in the synthesis of various piperazine-2-carboxylic acid derivatives. The cleavage of the C-N bond of the benzyl group can be achieved through several methods, most notably catalytic hydrogenolysis.

Catalytic hydrogenolysis is a widely used method for N-debenzylation. acsgcipr.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The addition of an acid, like acetic acid, can facilitate the deprotection of N-benzyl groups. nih.gov This process is generally clean and efficient, yielding the deprotected piperazine derivative and toluene (B28343) as a byproduct. acsgcipr.org In some cases, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be an alternative to using gaseous hydrogen. acsgcipr.org

Another approach for the cleavage of benzylamines involves the use of strong acids, which can effectuate the breaking of the C-N bond. youtube.com Additionally, oxidative cleavage methods have been developed. For example, electrochemical methods under metal-free conditions have been shown to selectively cleave the benzyl C-N bond in various benzylamines. mdpi.com

Table 2: Debenzylation Methods for N-Benzyl Compounds

MethodReagents and ConditionsSubstrate ExampleProductReference
Catalytic Hydrogenation20% Pd(OH)₂/C, H₂, Acetic Acid, 60°CN-Boc, N-Benzyl protected 2-aminopyridinomethylpyrrolidineN-Boc protected 2-aminopyridinomethylpyrrolidine nih.gov
Hydrogenative DeprotectionPd/C, Nb₂O₅/C, H₂N-Benzyl-2-aminopyrimidine2-Aminopyrimidine nih.gov
Electrochemical CleavagePt anode/cathode, TsOH·H₂O, MeCN/H₂O4-tert-butylbenzylamine4-tert-butylbenzaldehyde mdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in probing the chemical environment of individual atoms within a molecule, offering insights into its electronic structure and conformation in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained. While specific spectral data for this compound is not publicly available in the searched literature, the expected application of NMR techniques would follow established principles for similar piperazine derivatives. For context, related compounds such as (S)-Piperazine-2-carboxylic acid have been characterized using ¹H NMR. chemicalbook.com

2D NMR for Connectivity and Conformational Insights

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential in assembling the molecular puzzle of this compound. A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the piperazine ring and the benzyl substituents. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) experiment would then correlate the proton signals with their directly attached carbon-13 (¹³C) nuclei, assigning the carbon skeleton. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds) between protons and carbons, confirming the connectivity between the benzyl groups, the piperazine ring, and the carboxylic acid moiety. mdpi.com These experiments collectively would verify the structural integrity of the compound.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and torsional angles.

Elucidation of Solid-State Conformation and Crystal Packing

By successfully growing a single crystal of this compound, X-ray diffraction analysis would reveal its precise three-dimensional structure. This technique would confirm the chair conformation of the piperazine ring, a common feature for such systems, and establish the exact orientation of the two benzyl substituents and the carboxylic acid group. nih.gov The analysis provides a static picture of the molecule in the crystalline lattice. For similar piperazine structures, X-ray studies have been crucial in defining their molecular geometry. nih.gov The resulting crystallographic data, including unit cell dimensions and space group, would offer a fundamental description of the crystalline form.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the repeating unit in the crystal lattice.
ZThe number of molecules per unit cell.
Intermolecular Interactions and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray diffraction illuminates how molecules arrange themselves in the crystal, a phenomenon known as crystal packing. This is governed by intermolecular forces such as van der Waals interactions, C-H···π interactions, and, most significantly in this case, hydrogen bonding. nih.gov The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. It is highly probable that in the solid state, molecules of this compound would form strong intermolecular hydrogen bonds, potentially leading to dimers or extended chain-like structures. mdpi.comnih.gov These hydrogen bonding networks are critical in stabilizing the crystal lattice. nih.gov The nitrogen atoms of the piperazine ring could also participate in hydrogen bonding, depending on their protonation state and the crystalline environment. nih.gov

Interaction Type Description Potential Atoms Involved
Hydrogen BondingStrong directional interaction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor).O-H···O (from carboxylic acid), N-H···O, C-H···O
C-H···π InteractionsA weak interaction between a C-H bond and the electron cloud of an aromatic ring.Benzyl C-H bonds and adjacent phenyl rings.
van der Waals ForcesWeak, non-specific attractive or repulsive forces between molecules.All atoms in the structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present within a molecule. While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected vibrational frequencies can be predicted based on the characteristic absorptions of its constituent functional groups. nih.govnih.gov

The key functional groups in this compound are the carboxylic acid, the tertiary amines of the piperazine ring, and the aromatic benzyl groups. The O-H stretch of the carboxylic acid is anticipated to appear as a very broad and strong band in the FT-IR spectrum, typically between 2800 and 3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid will present as a sharp, intense peak around 1710 cm⁻¹. libretexts.org The C-N stretching vibrations of the piperazine ring and the C-H stretching of the aromatic and aliphatic parts of the molecule will also give rise to characteristic bands. nih.gov

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H 2800-3500 (Broad, Strong) Weak or not observed Stretching
Aromatic C-H 3000-3100 (Medium) 3000-3100 (Strong) Stretching
Aliphatic C-H 2850-2960 (Medium) 2850-2960 (Strong) Stretching
Carbonyl C=O 1700-1725 (Strong, Sharp) 1700-1725 (Weak) Stretching
Aromatic C=C 1450-1600 (Medium) 1450-1600 (Strong) Stretching

Chiroptical Properties and Stereochemical Assignments

The presence of a chiral center at the C2 position of the piperazine ring imparts optical activity to this compound. Chiroptical techniques are thus indispensable for assigning the absolute configuration of its enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. nih.gov For a molecule like this compound, the CD spectrum would be influenced by the electronic transitions within the aromatic chromophores of the benzyl groups and the carboxyl group. The spatial arrangement of these groups around the chiral center would result in characteristic Cotton effects (positive or negative peaks) in the CD spectrum.

While specific CD spectra for this compound are not documented in the available literature, studies on similar chiral molecules containing aromatic and carboxyl moieties can provide a basis for prediction. nih.govrsc.org The sign and magnitude of the Cotton effects would be used to assign the absolute configuration (R or S) at the C2 stereocenter.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org An ORD spectrum provides information complementary to a CD spectrum. In the absence of specific ORD studies for this compound, it is anticipated that the compound would exhibit a plain curve at wavelengths far from an absorption band and show Cotton effects in the regions of absorption, similar to other chiral organic molecules. wikipedia.org

Structural Elucidation and Conformational Analysis

Conformational Analysis

The conformation of this compound is a delicate balance of several intramolecular forces. These non-covalent interactions, while individually weak, collectively stabilize a particular three-dimensional structure. The key interactions at play include steric hindrance and potential intramolecular hydrogen bonding.

The piperazine (B1678402) ring in related dibenzylpiperazine structures has been shown to exist in a chair conformation. nih.govresearchgate.netnih.gov In this conformation, substituents can occupy either axial or equatorial positions. To minimize steric clashes, the two bulky benzyl (B1604629) groups on the nitrogen atoms are presumed to preferentially occupy the less sterically hindered equatorial positions. This arrangement places them away from the other ring substituents, reducing van der Waals repulsion.

The substituent at the 2-position of a piperazine ring, in this case, the carboxylic acid group, can adopt either an axial or equatorial orientation. Studies on other 2-substituted piperazines have indicated a preference for the axial conformation. nih.gov This preference can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl proton of the carboxylic acid and the lone pair of electrons on the nitrogen atom at the 4-position (N4).

The interplay of these factors—the inherent chair conformation of the piperazine ring, the steric demands of the equatorial benzyl groups, and the stabilization afforded by an axial carboxylic acid group through intramolecular hydrogen bonding—dictates the predominant conformation of this compound in non-polar environments.

Table 1: Predicted Conformational Preferences and Key Intramolecular Interactions

FeaturePredicted Conformation/InteractionRationale
Piperazine Ring Chair ConformationMinimization of torsional and angular strain. nih.govresearchgate.netnih.govnih.gov
N1-Benzyl Group Equatorial PositionMinimization of steric hindrance.
N4-Benzyl Group Equatorial PositionMinimization of steric hindrance.
C2-Carboxylic Acid Axial PositionPotential for intramolecular hydrogen bond formation with N4, leading to a stable six-membered ring-like structure. nih.gov
Key Intramolecular Interaction O-H···N Hydrogen BondStabilization of the axial conformation of the carboxylic acid group. nih.govmdpi.com

It is important to note that while these predictions are based on established principles and data from related structures, the actual conformational landscape may be more complex and can be influenced by the solvent environment and solid-state packing forces. Definitive confirmation of these structural features would necessitate detailed experimental studies, such as X-ray crystallography or advanced NMR spectroscopic techniques in various solvents.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are employed to predict the fundamental properties of molecules from the first principles of quantum mechanics. These calculations are essential for understanding the electronic structure, spectroscopic characteristics, and reaction pathways of 1,4-Dibenzylpiperazine-2-carboxylic acid.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For piperazine (B1678402) derivatives, the central ring typically adopts a chair conformation, as has been confirmed by X-ray crystallography for the parent compound, 1,4-dibenzylpiperazine (B181160). nih.govresearchgate.net DFT methods, such as B3LYP, are commonly used to calculate optimized geometric parameters like bond lengths and angles, which can then be compared with experimental data for validation. researchgate.net

Once the geometry is optimized, electronic structure analysis provides further insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net For instance, in a study of 1-benzofuran-2-carboxylic acid using DFT, the HOMO and LUMO energies were calculated to understand its electronic properties. researchgate.net Similar calculations for this compound would reveal how the benzyl (B1604629) and carboxylic acid groups influence the electronic distribution on the piperazine scaffold. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to nucleophilic and electrophilic attack. researchgate.net

Table 1: Example of Electronic Properties Calculated via DFT for a Related Carboxylic Acid (Data adapted from a study on 1-benzofuran-2-carboxylic acid) researchgate.net

ParameterValue (eV)
E HOMO-6.367
E LUMO-1.632
Ionization Potential (I)6.367
Chemical Potential (µ)-3.999
Global Hardness (η)2.367
Global Electrophilicity (ω)3.374

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. orientjchem.org For carboxylic acids, the stretching vibrational frequency of the carbonyl group (C=O) is a key characteristic, typically appearing in the range of 1690–1750 cm⁻¹ for the protonated form (COOH). nih.gov DFT calculations, often followed by scaling with a standard factor to correct for systematic errors, can predict these frequencies with good accuracy. orientjchem.orgnih.gov For example, calculations on a substituted amide of pyrazine-2-carboxylic acid were performed using the HF/6-31G* basis set to assign observed IR bands. orientjchem.org Such studies on this compound would help assign its complex vibrational spectrum, distinguishing the modes associated with the piperazine ring, benzyl groups, and the carboxylic acid moiety.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Calculations are performed on the optimized geometry of the molecule, and the resulting chemical shifts are compared to experimental data, often showing strong correlation. researchgate.net For molecules with chiral centers, like this compound, protons on a methylene (B1212753) group (CH₂) can become diastereotopic, leading to distinct NMR signals and geminal coupling, a phenomenon that can be rationalized and predicted through computational analysis. researchgate.net

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Compound (Data concept based on studies of benzimidazoles and other heterocycles) mdpi.com

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C2151.5152.1+0.6
C4115.0114.8-0.2
C5122.3122.9+0.6
C6123.5124.0+0.5
C7118.9119.3+0.4

Computational chemistry is instrumental in mapping out potential chemical reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energy and feasibility of a reaction. nih.gov For instance, the mechanism of piperazine derivative synthesis via the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been investigated computationally, identifying key zwitterionic intermediates. nih.gov For this compound, theoretical studies could explore its synthesis routes, degradation pathways, or metabolic transformations. Transition state analysis helps to identify the high-energy structures that connect reactants and products, providing a complete picture of the reaction dynamics. nih.gov

Molecular Dynamics and Conformational Sampling

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. mdpi.com

A molecule like this compound, with its multiple rotatable bonds, can exist in numerous conformations. guidechem.com MD simulations are ideal for exploring this conformational landscape. The piperazine ring itself can undergo ring-puckering, and the benzyl and carboxylic acid substituents have significant rotational freedom. Conformational analysis of similar piperazine derivatives has been used to suggest bioactive conformations for drug design purposes. nih.gov By running simulations in both the gas phase (to understand intrinsic properties) and in solution, one can map the accessible conformations and their relative energies, identifying the most populated and potentially biologically active shapes of the molecule.

Ligand Design and Molecular Modeling (as a scaffold/building block)

The utility of the this compound framework in ligand design is prominently highlighted through molecular modeling techniques. These computational methods provide insights into how derivatives of this scaffold can interact with theoretical binding pockets, guiding the synthesis of novel compounds with specific interaction profiles.

A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives has provided significant insights into the structure-activity relationships (SAR) for this scaffold. nih.gov By systematically altering the substituents on the benzyl rings and modifying the carboxylic acid moiety, researchers have been able to deduce the influence of these changes on the molecule's theoretical binding properties.

The core structure consists of a piperazine-2-carboxylic acid with benzyl groups attached to both nitrogen atoms (N1 and N4). The SAR exploration focused on introducing various substituents at the ortho, meta, and para positions of these benzyl rings.

Key SAR findings from the analysis of these derivatives include:

Influence of Benzyl Ring Substitution: The position and nature of the substituent on the benzyl rings play a crucial role in the theoretical binding affinity. For instance, the introduction of chloro-substituents at the para-position of both benzyl groups (compound 4c ) was found to be a key determinant for interactions within certain enzymatic binding pockets. nih.gov

Role of the Carboxylic Acid Group: The free carboxylic acid moiety is a critical feature for establishing specific interactions. nih.gov Molecular modeling suggests that this group can participate in key hydrogen bonding or ionic interactions within a binding site. nih.gov

Impact of Modifying the Carboxylic Acid: Conversion of the carboxylic acid to a hydroxamic acid (as in compounds 7a-f ) or various carboxamides (compounds 8a-s ) significantly alters the interaction profile. nih.gov The hydroxamic acid derivatives, in particular, demonstrated a different and potent theoretical binding mode compared to their carboxylic acid precursors. For example, the 1,4-bis(2-chlorobenzyl)piperazinyl-2-hydroxamic acid (7b ) was identified through computational analysis as having a strong theoretical binding affinity. nih.gov

These findings underscore the versatility of the this compound scaffold in allowing for fine-tuning of molecular interactions through targeted chemical modifications.

Molecular docking studies have been instrumental in visualizing the binding modes of this compound derivatives within theoretical enzyme active sites, such as those of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These computational simulations provide a rational basis for the observed structure-activity relationships, excluding any discussion of biological or clinical outcomes.

In these docking simulations, the derivatives typically adopt a conformation where the piperazine ring serves as a central anchor. The interactions observed can be categorized as follows:

Hydrogen Bonding and Ionic Interactions: The carboxylic acid group is a primary site for hydrogen bonding. Docking simulations revealed that the carboxylate can form hydrogen bonds and ionic interactions with key residues in the catalytic sites of the target enzymes. nih.gov

π-π Stacking and Cation-π Interactions: The aromatic nature of the benzyl rings allows for π-π stacking interactions with aromatic amino acid residues within the binding pocket. nih.gov Furthermore, the protonated nitrogen atoms of the piperazine ring can participate in cation-π interactions. nih.gov

Conformational Stability: Molecular dynamics simulations, following the initial docking, have been used to assess the stability of the predicted binding modes. For derivatives like 4c and 7b , these simulations showed stable binding within the theoretical active sites, reinforcing the plausibility of the docked conformations. nih.gov

The table below summarizes the key interactions for representative compounds from the docking studies.

Compound IDKey Theoretical InteractionsReference
4c Hydrophobic interactions from benzyl groups, H-bonding from carboxylic acid. nih.gov
7b Stable binding through H-bonding and hydrophobic interactions. nih.gov

These computational docking studies confirm the role of the this compound as a robust scaffold that can be tailored to fit within specific theoretical binding pockets through rational, structure-based design.

Derivatives and Analogues: Synthesis and Academic Exploration

Design Principles for Novel 1,4-Dibenzylpiperazine-2-carboxylic Acid Derivatives

The design of novel derivatives of this compound is guided by several key principles aimed at tailoring their physicochemical properties. A primary strategy involves scaffold hopping, where the core piperazine-2,5-dione structure is used as a template to design new molecules that retain desired characteristics while being easier to synthesize. nih.gov This approach allows for the generation of diverse libraries of compounds with potentially new applications.

Another important design consideration is the introduction of specific functional groups to influence molecular interactions. For instance, the incorporation of positively charged polyamines can facilitate electrostatic interactions, which is a key principle in designing molecules for applications such as gene delivery. nih.gov The strategic placement of hydrogen bond donors and acceptors is also crucial for controlling the self-assembly and crystal packing of these derivatives. nih.gov The inherent basicity of the piperazine (B1678402) nitrogens, with pKa values of approximately 5.35 and 9.73, makes them key sites for modification to enhance properties like solubility. nih.gov

Synthetic Routes to Functionalized Analogues

The synthesis of functionalized analogues of this compound involves modifications at three key locations: the piperazine ring nitrogens and carbons, the benzyl (B1604629) moieties, and the carboxylic acid group.

The nitrogen atoms of the piperazine ring are readily functionalized through N-alkylation and N-arylation reactions. mdpi.com These reactions typically involve the treatment of the piperazine derivative with alkyl or aryl halides. The reactivity of the nitrogen atoms allows for the introduction of a wide variety of substituents, thereby altering the steric and electronic properties of the molecule.

Recent advances have also focused on the C-H functionalization of the piperazine ring's carbon atoms, a strategy that expands the structural diversity of these compounds beyond simple N-substitution. nih.govrsc.org Photoredox catalysis has emerged as a powerful tool for the C-H arylation and alkylation of N-Boc protected piperazines, allowing for the direct formation of carbon-carbon bonds at the α-position to the nitrogen atoms. rsc.org These methods provide access to a wider range of substituted piperazines that were previously difficult to synthesize.

The synthesis of the parent 1,4-dibenzylpiperazine (B181160) can be achieved by reacting anhydrous piperazine with benzyl bromide in the presence of a base like triethylamine (B128534). nih.gov This straightforward method can be adapted to use various substituted benzyl bromides to generate a library of analogues.

The carboxylic acid group at the 2-position of the piperazine ring is a versatile handle for further functionalization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups, most notably esters and amides.

Esterification can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, more modern methods, such as using 2-benzyloxy-1-methylpyridinium triflate, offer mild and efficient conditions for benzyl ester formation. beilstein-journals.org

Amide bond formation is another key derivatization strategy. This is typically accomplished by activating the carboxylic acid, for example with a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with a primary or secondary amine. rsc.org This method is widely used in medicinal chemistry and can be applied to generate a diverse range of amide derivatives. www.gov.uk More recent "green" methods for amide bond formation aim to avoid traditional coupling reagents by utilizing in situ generated thioesters. researchgate.net

Functional GroupGeneral ReactionKey ReagentsReference
EsterEsterificationAlcohol, Acid Catalyst or 2-Benzyloxy-1-methylpyridinium triflate beilstein-journals.org
AmideAmide CouplingAmine, EDC, HOBt rsc.org

Stereoselective Synthesis of Derivatives

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure derivatives is often crucial for their intended applications. Two main strategies are employed to achieve this: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create a single enantiomer directly. One approach involves the asymmetric hydrogenation of a prochiral pyrazinecarboxylic acid derivative using a chiral rhodium complex as a catalyst. dntb.gov.ua This method can provide optically active piperazine-2-carboxylic acid derivatives without the need for resolving a racemic mixture. Another strategy is the use of chiral starting materials, such as optically pure amino acids, which can be converted into chiral 1,2-diamines and subsequently cyclized to form the desired enantiopure piperazine derivative. nih.gov

Chiral resolution involves the separation of a racemic mixture of enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. The resulting diastereomers have different physical properties and can be separated by crystallization. Another technique is the formation of diastereomeric amides, for example, by reacting the racemic acid with an enantiopure amine like (S)-1-phenylethylamine, followed by chromatographic separation of the diastereomers and subsequent hydrolysis to obtain the enantiopure acids. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful technique for the analytical and preparative separation of enantiomers. rsc.org

StrategyMethodKey FeaturesReference
Asymmetric SynthesisAsymmetric HydrogenationUses a chiral catalyst to directly form one enantiomer. dntb.gov.ua
Asymmetric SynthesisChiral Pool SynthesisStarts with an enantiomerically pure starting material. nih.gov
Chiral ResolutionDiastereomeric Salt FormationSeparation of diastereomers by crystallization. nih.gov
Chiral ResolutionChiral HPLCChromatographic separation on a chiral stationary phase. rsc.org

Academic Investigations of Derivative Properties (non-biological, e.g., self-assembly, material science precursors)

The non-biological applications of this compound derivatives are an emerging area of research, with a focus on their use in materials science and supramolecular chemistry. The ability of these molecules to form ordered structures through non-covalent interactions makes them attractive building blocks for crystal engineering and the design of functional materials.

These derivatives also have potential as precursors for material science . Piperazine derivatives have been used as ligands to create coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net The nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylic acid group can coordinate to metal ions, leading to the formation of extended, crystalline networks. The properties of these materials, such as their porosity and catalytic activity, can be tuned by varying the metal ion and the organic ligand. The benzyl groups can also participate in π-π stacking interactions, further influencing the crystal packing and properties of the resulting materials. nih.gov

Applications in Organic Synthesis and Materials Science Excluding Clinical/biological Activity

Role as a Chiral Building Block in Asymmetric Synthesis.nih.govnih.gov

The presence of a stereocenter at the 2-position of the piperazine (B1678402) ring makes this compound an intrinsically chiral molecule. Chiral building blocks are of immense importance in the pharmaceutical industry and chemical research for the synthesis of single-enantiomer drugs and other complex, stereochemically defined molecules. nih.govnih.gov The piperazine-2-carboxylic acid scaffold, in its various protected forms, serves as a valuable synthon for introducing chirality and a constrained diamine structure into target molecules. mdpi.comsigmaaldrich.com

While direct studies detailing the use of 1,4-Dibenzylpiperazine-2-carboxylic acid as a ligand in asymmetric catalysis are not extensively documented, its structure is highly suggestive of such potential. Chiral diamines and amino acids are foundational precursors for a wide array of successful chiral ligands used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and carbon-carbon bond formation. nih.govrsc.org The compound's rigid piperazine backbone and defined stereocenter could be leveraged to create novel bidentate or tridentate ligands after suitable functional group manipulation, such as converting the carboxylic acid to an amide or ester with an additional coordinating group. The synthesis of homochiral compounds from achiral starting materials often relies on such chiral metal catalysts. nih.gov

This compound is classified as a chemical intermediate, meaning it serves as a stepping stone in multi-step synthetic sequences. guidechem.com The general class of 2-substituted piperazines has been successfully employed in the synthesis of potent, non-carboxylic acid inhibitors of farnesyltransferase, demonstrating their value in creating complex bioactive molecules. nih.gov The synthesis of optically active piperazine-2-carboxylic acid derivatives can be achieved through methods like the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, providing access to these crucial intermediates for pharmaceutical development. google.com Furthermore, related chiral piperazin-2-ones, which can be derived from piperazine-2-carboxylic acid precursors, are used in decarboxylative asymmetric allylic alkylation reactions to produce gem-disubstituted piperazines, which are highly sought-after structures in drug discovery. nih.gov

Precursor for Peptidomimetics and Constrained Amino Acids (structural aspect only).wikipedia.orgnih.gov

The rigid structure of the piperazine ring makes its derivatives excellent candidates for use as constrained amino acid surrogates in peptidomimetics. By incorporating the piperazine-2-carboxylic acid core into a peptide chain, chemists can impose specific conformational restrictions on the molecule. nih.gov This strategy is critical in drug design to lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity. Specifically, 2-substituted piperazines have been utilized as constrained dipeptide mimics. nih.gov This structural constraint is a key feature that distinguishes them from flexible, linear amino acids.

Potential in Polymer Chemistry (e.g., as monomer for specialized polymers).caymanchem.com

There is limited specific information on the use of this compound as a monomer in polymer chemistry. However, its bifunctional nature—possessing a carboxylic acid group and two tertiary amine sites (which could be converted to secondary amines via debenzylation)—presents theoretical potential for polymerization. The carboxylic acid could participate in condensation polymerization with a suitable diol or diamine to form polyesters or polyamides, respectively. If debenzylated, the resulting piperazine-2-carboxylic acid would be a trifunctional monomer (one carboxylic acid and two secondary amines), enabling the formation of cross-linked or branched polymers with unique properties.

Use in Supramolecular Chemistry and Self-Assembly Processes.caymanchem.com

The molecular structure of this compound contains all the necessary elements for participation in supramolecular chemistry and self-assembly. These processes are driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

π–π Stacking: The two benzyl (B1604629) groups provide aromatic rings capable of engaging in π–π stacking interactions.

While specific studies on this compound's self-assembly are not widely reported, related piperazine derivatives are known to act as building blocks for creating extensive supramolecular hydrogen-bonded networks. rsc.org For instance, piperazine-1,4-diol (B14613724) has been shown to assemble into 2D layered structures through hydrogen bonding. rsc.org Furthermore, cyclic dipeptides, known as diketopiperazines, which share a six-membered ring structure, are well-documented for their strong propensity to self-assemble into gels and other organized nanostructures. nih.gov The combination of a rigid ring, hydrogen-bonding sites, and aromatic moieties in this compound suggests a strong potential for it to form ordered supramolecular architectures like fibers, tapes, or gels under appropriate conditions. nih.govmdpi.com

Application in Fullerene Functionalization (if applicable to the compound's reactivity).caymanchem.com

Based on available scientific literature, there are no documented applications of this compound in the chemical functionalization of fullerenes. Such reactions typically require specific reactivity patterns, such as those seen in Bingel reactions or Prato reactions, for which this compound does not appear to have been investigated.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 215597-67-4 guidechem.com
Molecular Formula C19H22N2O2 guidechem.comchemscene.com
Molecular Weight 310.39 g/mol guidechem.comchemscene.com
Appearance Solid guidechem.com
pKa (Predicted) 7.48 ± 0.10 guidechem.com
Solubility Sparingly soluble in water guidechem.com

Methodological Advancements and Future Research Trajectories

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of piperazine-2-carboxylic acid derivatives has transitioned from multi-step, lab-scale processes to more efficient methods suitable for industrial application. google.com Early routes often required expensive reagents and were not scalable. google.com Modern advancements focus on stereoselectivity, efficiency, and the principles of green chemistry.

A significant advancement has been the development of asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using optically active rhodium complexes. google.com This method avoids the need for racemic resolution, a major inefficiency in traditional synthesis, and allows for the direct production of optically active piperazine-2-carboxylic acid derivatives on an industrial scale. google.com Another key strategy involves starting from readily available chiral precursors. Efficient, stereocontrolled syntheses have been developed from amino acids such as L-proline and phenylglycine, featuring steps like diastereoselective alkylation, intramolecular cyclization, and reductive amination to construct the piperazine (B1678402) ring with defined stereochemistry. researchgate.netresearchgate.netnih.gov

Synthetic StrategyKey FeaturesAdvantagesSource(s)
Asymmetric Hydrogenation Hydrogenation of pyrazine (B50134) precursors using chiral rhodium catalysts.Avoids racemic resolution; suitable for industrial scale. google.com
Stereocontrolled Synthesis Use of chiral starting materials like L-proline; diastereoselective reactions.High control over absolute stereochemistry. researchgate.netresearchgate.net
Chemoenzymatic Resolution Lipase or amidase-catalyzed kinetic resolution of racemic esters/amides.High enantioselectivity; sustainable (recyclable substrate); mild reaction conditions. researchgate.net
Multi-step Synthesis from Amino Acids A five-step route featuring the synthesis of a key chiral 1,2-diamine intermediate followed by annulation.Provides access to novel, enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization

A thorough characterization of 1,4-Dibenzylpiperazine-2-carboxylic acid and its derivatives is essential to confirm structure, purity, and stereochemistry. A suite of advanced analytical techniques is employed for this purpose.

For routine structural confirmation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are indispensable. nih.govacs.org High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of chiral piperazine derivatives. researchgate.netnih.gov Studies on the parent compound, 1,4-dibenzylpiperazine (B181160), have unequivocally established that the piperazine ring adopts a stable chair conformation. researchgate.netnih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering insight into intermolecular interactions like hydrogen bonding in the crystal lattice. researchgate.net

The separation and quantification of enantiomers are critical, and this is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.com This direct chromatographic method allows for the determination of enantiomeric excess (ee) by separating the two enantiomers based on their differential interactions with the chiral selector in the column. mdpi.com

Analytical TechniquePurposeKey Findings/ApplicationSource(s)
NMR Spectroscopy (¹H, ¹³C) Elucidation of molecular structure and connectivity.Confirms the presence of benzyl (B1604629), piperazine, and carboxylic acid functional groups. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS) Determination of exact mass and elemental formula.Provides definitive confirmation of the molecular formula. nih.gov
Single-Crystal X-ray Diffraction Determination of 3D molecular structure and absolute stereochemistry.Confirms the chair conformation of the piperazine ring and the spatial arrangement of substituents. researchgate.netnih.gov
Chiral HPLC Separation and quantification of enantiomers.Measures enantiomeric excess (ee) of chiral syntheses. mdpi.com
Infrared (IR) Spectroscopy Identification of functional groups.Detects characteristic vibrations of C=O (carbonyl), O-H (hydroxyl), and C-H bonds. acs.org

Expansion of Computational Studies to More Complex Systems and Phenomena

Computational chemistry has become a powerful tool for understanding and predicting the properties of piperazine derivatives, guiding both synthesis and application. Initial studies often focused on generating pharmacophore models to identify the key structural features necessary for biological activity. nih.govnih.gov

More recently, research has expanded to employ sophisticated computational methods to probe deeper molecular properties. Density Functional Theory (DFT) calculations are used to investigate structural characteristics, vibrational frequencies (to compare with experimental IR spectra), chemical shifts (for NMR), and electronic properties like HOMO-LUMO energy gaps. asianresassoc.org Such studies can provide detailed insights into donor-acceptor interactions and the molecular electrostatic potential surface (MESP), which are crucial for understanding reactivity and intermolecular interactions. asianresassoc.org A comprehensive computational analysis of the related compound 1,4-Dinitrosopiperazine-2-carboxylic acid highlights the depth of information that can be obtained. asianresassoc.org

In the context of drug design, molecular docking and molecular dynamics (MD) simulations are increasingly used. acs.orgnih.gov These techniques model the interaction of piperazine-based ligands with biological targets, such as receptors or enzymes. Docking predicts the preferred binding mode of the molecule within an active site, while MD simulations reveal the stability of these interactions over time and highlight the crucial amino acid residues involved in binding. nih.gov This computational approach allows for a rational, structure-based optimization of ligands to improve affinity and selectivity. nih.gov

Computational MethodObjectiveApplication ExampleSource(s)
Pharmacophore Modeling Identify essential 3D features for biological activity.Designing new α1-adrenoreceptor blockers. nih.govnih.gov
Density Functional Theory (DFT) Calculate molecular structure, energy, and electronic properties.Investigating structural parameters, vibrational spectra, and chemical shifts of piperazine derivatives. asianresassoc.orgresearchgate.net
Molecular Docking Predict the binding orientation of a ligand to a protein target.Evaluating the inhibitory potential of piperazine derivatives against enzymes like PARP-1. acs.org
Molecular Dynamics (MD) Simulation Simulate the movement and interaction of a ligand-protein complex over time.Assessing the stability of ligand binding and identifying key amino acid interactions. nih.gov

Emerging Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperazine derivatives to reduce environmental impact. mdpi.comresearchgate.net The goal is to design processes that are more efficient, use less hazardous materials, and generate minimal waste. mdpi.com

One of the most promising applications in this area is the use of biocatalysis, as mentioned in the context of synthesis. scielo.br Enzymatic reactions, such as kinetic resolutions, offer a highly selective and environmentally benign route to enantiomerically pure compounds, avoiding the need for heavy metal catalysts or harsh reagents. researchgate.net

Another key area is the development of solvent-free or "greener" solvent reaction conditions. unibo.it For example, solid-phase syntheses where reactants are ground together, sometimes with a solid support, can eliminate the need for bulk solvents, simplifying workup and reducing volatile organic compound (VOC) emissions. researchgate.net Microwave-assisted organic synthesis (MAOS) is another emerging technique that aligns with green chemistry principles. Microwave heating can dramatically reduce reaction times from hours to minutes, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.com The application of these sustainable methodologies to the synthesis of this compound and its analogs represents a significant step forward in environmentally responsible chemical manufacturing. rsc.org

Unexplored Stereochemical and Conformational Aspects and Their Impact on Design

While X-ray crystallography has established that the piperazine ring in related structures generally adopts a chair conformation, the specific conformational dynamics of this compound remain an area ripe for exploration. researchgate.netnih.gov The conformational behavior of the piperazine ring is not static; it is influenced by the nature and orientation of its substituents. N-acyl derivatives of piperazic acids, for example, are known to exhibit an unusual degree of conformational rigidity, which can be exploited in peptide design. researchgate.net

The interplay between the two bulky N-benzyl groups and the C2-carboxylic acid substituent likely introduces unique stereochemical and conformational constraints. Key unexplored aspects include:

Ring Puckering: Quantifying the precise degree of puckering in the piperazine chair and how it is distorted by the substituents.

Axial/Equatorial Preference: Determining the energetic preference for the C2-carboxylic acid group to be in an axial versus an equatorial position and the rotational barriers for ring inversion.

Understanding these subtle conformational nuances is critical for rational molecular design. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. Computational studies can be employed to model the energy landscapes of different conformers (e.g., folded vs. extended conformations) and predict the most stable or bioactive shapes. nih.govmdpi.com A deeper investigation into these unexplored stereochemical aspects will enable the design of more potent and selective molecules based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 1,4-Dibenzylpiperazine-2-carboxylic acid?

Q. How is the purity and structural identity of this compound validated?

Analytical techniques include:

  • NMR : Confirm regiochemistry and absence of impurities (e.g., δ 3.5–4.0 ppm for piperazine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (gradient elution) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected for C₁₈H₂₂N₂O₂: 299.17) .

Advanced Research Questions

Q. How can low yields in the alkylation step be mitigated during synthesis?

Low yields often arise from competing side reactions (e.g., over-alkylation). Strategies include:

  • Temperature Optimization : Lowering reaction temperature (e.g., 60°C instead of 80°C) to reduce byproduct formation .
  • Catalytic Additives : Using phase-transfer catalysts like TBAB to enhance reactivity .
  • Stoichiometric Control : Limiting benzyl halide to 2.1 equivalents to prevent di-substitution .

Q. What methods resolve stereochemical challenges in derivatives of this compound?

Chiral resolution techniques are critical:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/IPA mobile phases to separate enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Arthrobacter sp.) selectively hydrolyze ester derivatives, achieving >99% enantiomeric excess .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.